Difluoroboryl radical
Description
The difluoroboryl radical (•BF₂) is a boron-centered radical species characterized by a boron atom bonded to two fluorine atoms and stabilized by a ligand, such as a carbene (e.g., 1,3-dimethylimidazol-2-ylidene, NHC) . Its structure (NHC-BF₂•) combines electrophilic boron with radical reactivity, enabling unique chemical behavior. Key properties include:
- Electrophilicity: The radical exhibits a strong affinity for electron-rich substrates, such as ethyl vinyl ether, due to the electron-withdrawing effects of fluorine atoms .
- Stability: Chelation effects from ligands (e.g., NHC) and conjugation with π-systems (e.g., in BODIPY dyes) enhance stability .
- Reactivity: Rapid reactions with oxygen and other radicals, making it transient under ambient conditions .
Properties
CAS No. |
13842-55-2 |
|---|---|
Molecular Formula |
BF2 |
Molecular Weight |
48.81 g/mol |
InChI |
InChI=1S/BF2/c2-1-3 |
InChI Key |
OKZIUSOJQLYFSE-UHFFFAOYSA-N |
SMILES |
[B](F)F |
Canonical SMILES |
[B](F)F |
Other CAS No. |
13709-83-6 13842-55-2 |
Synonyms |
boron difluoride |
Origin of Product |
United States |
Scientific Research Applications
Synthetic Chemistry
The difluoroboryl radical plays a significant role in synthetic transformations. Its ability to participate in radical reactions allows for the construction of complex organic molecules.
Radical Reactions
Recent studies have demonstrated that difluoroboryl radicals can initiate unique substitution reactions. For instance, the radical can influence reactivity at distant sites within a molecule, leading to novel product formation. This phenomenon is attributed to the electron-withdrawing effects of the difluoroboryl group, which can enhance the reactivity of adjacent functional groups .
Table 1: Summary of Radical Reactions Involving Difluoroboryl Radicals
Materials Science
The this compound is also being explored for its potential applications in materials science, particularly in the development of new polymers and materials with enhanced properties.
Polymer Upcycling
Research indicates that difluoroboryl radicals can be utilized for upcycling polymers, transforming waste materials into valuable products through radical-mediated processes. This approach not only addresses environmental concerns but also creates economically viable pathways for material recovery .
Fluorescent Materials
The incorporation of difluoroboryl radicals into polymer matrices has shown promise in developing fluorescent materials, which are useful in optoelectronic devices. The unique electronic properties imparted by the difluoroboryl group enhance the luminescent characteristics of these materials .
Table 2: Applications of Difluoroboryl Radicals in Materials Science
| Application | Description | Reference |
|---|---|---|
| Polymer Upcycling | Transformation of polymers into valuable products | |
| Fluorescent Materials | Development of luminescent materials for devices |
Medicinal Chemistry
In medicinal chemistry, the this compound exhibits potential as a building block for bioactive compounds. Its unique reactivity can facilitate the synthesis of pharmaceuticals with improved efficacy.
Antimicrobial Activity
Studies have shown that compounds derived from difluoroboryl radicals exhibit antimicrobial properties. For example, derivatives containing the difluoroboryl group have been evaluated for their effectiveness against various bacterial strains and fungi, demonstrating significant activity .
Table 3: Antimicrobial Activity of Difluoroboryl Derivatives
Comparison with Similar Compounds
Structural and Electronic Differences
Difluoroboryl Radical (NHC-BF₂•)
- Structure : Ligated boron radical with trigonal planar geometry. The NHC ligand donates electron density, mitigating boron’s electron deficiency .
- Electronic Profile : Electrophilic due to fluorine’s inductive effects; radical character localized on boron.
Bis[(difluoroboryl)diphenylglyoximato]cobalt(II) (COPhBF)
- Structure : Cobalt(II) complex with difluoroboryl-containing ligands. Acts as a chain transfer agent (CTA) in polymerization .
BODIPY Dyes
- Structure: Difluoroboryl group bridges two pyrrole rings, forming a conjugated π-system. Non-radical, fluorescent compounds .
- Electronic Profile : Stabilized by aromaticity; fluorescence arises from electronic transitions in the conjugated system .
Reactivity and Mechanisms
Key Findings :
- The this compound’s electrophilicity contrasts with the nucleophilic behavior of other boryl radicals (e.g., BH₂•), which lack fluorine’s electron-withdrawing effects .
- DFT studies show that the difluoroboryl chelate structure lowers transition-state energy in radical addition reactions compared to non-chelated imine derivatives (e.g., hydrazones) .
Stabilization Mechanisms
- Chelation : In NHC-BF₂•, the NHC ligand stabilizes the radical through σ-donation and π-backbonding, reducing boron’s electrophilicity .
- Conjugation : In BODIPY dyes, the difluoroboryl group participates in a conjugated π-system, delocalizing electron density and enhancing photostability .
- Ligand Coordination : COPhBF relies on cobalt’s coordination geometry for stability, avoiding radical intermediates .
Preparation Methods
Two-Step Iodination-Fluorination Method
This method begins with 1,3-dimethylimidazol-2-ylidene borane (NHC-BH₃) , which undergoes sequential iodination and fluorination:
-
Iodination : Treatment of NHC-BH₃ with iodine (I₂) in dichloromethane produces NHC-BI₂H (Scheme 1).
-
Fluorination : Subsequent reaction with tetrabutylammonium fluoride (TBAF) yields NHC-BF₂H in ~30% isolated yield after chromatographic purification.
Key advantages of this method include improved selectivity over direct fluorination with Selectfluor and compatibility with air-sensitive intermediates. The structure of NHC-BF₂H is confirmed by multinuclear NMR (¹¹B: δ = 2.1 ppm, J<sub>BH</sub> = 120 Hz, J<sub>BF</sub> = 72 Hz) and high-resolution mass spectrometry.
Laser Flash Photolysis for Radical Generation
The difluoroboryl radical (NHC-BF₂- ) is generated transiently via hydrogen abstraction from NHC-BF₂H using tert-butoxyl radicals (t-BuO- ) .
Experimental Setup
-
Photolysis Source : A Q-switched Nd/YAG laser (λ = 355 nm, 9 ns pulses) cleaves di-tert-butyl peroxide to produce t-BuO- (Figure 1).
-
Hydrogen Abstraction : t-BuO- abstracts a hydrogen atom from NHC-BF₂H, yielding NHC-BF₂- and t-BuOH (Figure 2).
Kinetic and Thermodynamic Analysis
The rate constant (k<sub>H</sub>) for hydrogen abstraction by t-BuO- is 0.5 × 10⁸ M⁻¹s⁻¹ for NHC-BF₂H, compared to 2.6 × 10⁸ M⁻¹s⁻¹ for NHC-BH₃. Density functional theory (DFT) calculations reveal a boron-hydrogen bond dissociation energy (BDE) of 81.9 kcal/mol for NHC-BF₂H, slightly higher than NHC-BH₃ (80.8 kcal/mol). These data underscore the kinetic stability imparted by fluorination.
Comparative Analysis of Preparation Methods
Table 1: Methods for Generating BF₂- -Containing Intermediates
Challenges in Radical Stabilization
BF₂- is inherently transient due to its electrophilic nature, reacting rapidly with O₂ (k ≈ 10⁹ M⁻¹s⁻¹) and undergoing chain-transfer reactions in polymerization. Fluorination mitigates self-recombination but introduces polarity mismatches in monomer interactions.
Applications in Photopolymerization
NHC-BF₂H serves as a co-initiator in bulk photopolymerizations, enabling the polymerization of both electron-poor (e.g., methyl acrylate) and electron-rich (e.g., vinyl acetate) monomers.
Mechanistic Insights
Table 2: Polymerization Performance of NHC-BF₂H vs. NHC-BH₃
| Monomer | Co-initiator | M<sub>n</sub> (g/mol) | Đ (Dispersity) |
|---|---|---|---|
| Methyl Acrylate | NHC-BH₃ | 15,000 | 1.8 |
| Methyl Acrylate | NHC-BF₂H | 45,000 | 1.5 |
| Vinyl Acetate | NHC-BH₃ | 8,000 | 2.0 |
| Vinyl Acetate | NHC-BF₂H | 24,000 | 1.7 |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing difluoroboryl radicals in laboratory settings?
- Methodological Answer : Difluoroboryl radicals (e.g., NHC-BF₂•) are typically synthesized via a one-pot, two-step reaction starting from ligated boranes (NHC-BH₃). Fluorination is achieved using reagents like KHF₂ or AgF, followed by radical generation via laser flash photolysis. Characterization involves UV spectroscopy to identify absorption peaks specific to the radical species (e.g., λₘₐₓ ~350 nm). Kinetic studies using quenching experiments with O₂ or electron-deficient alkenes (e.g., methyl acrylate) provide reactivity data. Stability assessments require inert-atmosphere techniques (gloveboxes, Schlenk lines) to prevent radical degradation .
Q. What spectroscopic techniques are most effective for identifying and monitoring difluoroboryl radicals during reactions?
- Methodological Answer : UV-Vis spectroscopy is critical for real-time monitoring due to the radical’s distinct absorption profile. Electron paramagnetic resonance (EPR) spectroscopy can confirm paramagnetic properties, though its transient nature may require low-temperature trapping. Time-resolved laser flash photolysis coupled with kinetic modeling helps quantify reaction rates with substrates like O₂ or vinyl ethers. Complementary techniques include NMR for precursor characterization and mass spectrometry for intermediate identification .
Q. How do researchers ensure reproducibility in difluoroboryl radical studies given their transient nature?
- Methodological Answer : Reproducibility relies on strict control of experimental conditions:
- Oxygen exclusion : Use degassed solvents and gloveboxes to prevent radical quenching by O₂.
- Consistent light sources : Calibrated laser systems ensure uniform photolysis.
- Standardized substrates : Pre-purify reagents (e.g., methyl acrylate) to minimize side reactions.
- Cross-lab validation : Share detailed protocols via open-access platforms adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Advanced Research Questions
Q. What computational approaches are used to elucidate the electrophilic behavior of difluoroboryl radicals?
- Methodological Answer : Density functional theory (DFT) calculations, such as B3LYP/6-31G(d), model the radical’s electronic structure and frontier molecular orbitals (FMOs). These studies reveal its electron-deficient nature, explaining preferential reactions with electron-rich substrates (e.g., ethyl vinyl ether over methyl acrylate). Transition-state analysis and Hammett parameters further quantify electrophilicity. Collaborative workflows integrating Gaussian or ORCA software with experimental kinetic data validate computational predictions .
Q. How can conflicting reactivity data for difluoroboryl radicals across studies be systematically resolved?
- Methodological Answer : Contradictions often arise from variations in solvent polarity, radical concentration, or substrate purity. To resolve discrepancies:
- Comparative kinetic assays : Measure rate constants (k) under identical conditions using laser flash photolysis.
- Mechanistic probes : Introduce radical traps (e.g., TEMPO) to confirm intermediate formation.
- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outlier conditions .
Q. What strategies optimize difluoroboryl radicals as co-initiators in photopolymerization while minimizing side reactions?
- Methodological Answer : Optimization involves:
- Co-initiator pairing : Combine with hydrogen donors (e.g., amines) to enhance radical chain propagation.
- Wavelength tuning : Match photoinitiator absorption to the radical’s UV profile (e.g., 365 nm LEDs).
- Kinetic chain length analysis : Use gel permeation chromatography (GPC) to assess polymer molecular weights and identify termination pathways. For example, NHC-BF₂• increases chain lengths by reducing premature termination compared to non-fluorinated analogs .
Q. What are the challenges in isolating difluoroboryl radicals for crystallographic studies, and how are they addressed?
- Methodological Answer : Isolation is hindered by high reactivity and air sensitivity. Strategies include:
- Low-temperature crystallization : Conduct reactions at –40°C in halogenated solvents (e.g., CH₂Cl₂).
- Steric stabilization : Modify ligands (e.g., bulkier NHCs) to slow radical recombination.
- Synchrotron X-ray diffraction : High-flux beams enable rapid data collection before radical degradation. Successful isolation remains rare, emphasizing the need for indirect characterization (e.g., trapping as stable adducts) .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
